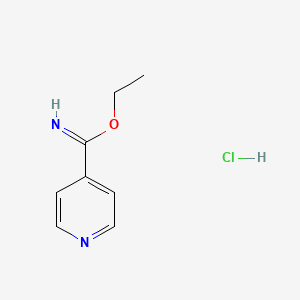
Ethyl Isonicotinimidate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Isonicotinimidate Hydrochloride is a chemical compound with the molecular formula C8H11ClN2O. It is a derivative of isonicotinic acid and is used in various chemical and biological applications. This compound is known for its reactivity and potential use in the synthesis of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Isonicotinimidate Hydrochloride can be synthesized through the esterification of isonicotinic acid with ethanol, followed by the reaction with an appropriate acylation reagent. The resulting ester is then treated with hydrogen chloride in an alcohol solution to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl Isonicotinimidate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl Isonicotinimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl Isonicotinimidate Hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key reagent in the synthesis and modification of other molecules .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: A derivative of isonicotinic acid with similar reactivity and applications.
Ethyl Isonicotinate: Another ester derivative of isonicotinic acid, used in similar chemical reactions.
Isonicotinoyl Hydrazones: Compounds with similar structural features and biological activities
Uniqueness
Ethyl Isonicotinimidate Hydrochloride is unique due to its specific reactivity and the ability to form stable hydrochloride salts. This makes it particularly useful in applications requiring high purity and stability, such as pharmaceutical synthesis and industrial processes.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
ethyl pyridine-4-carboximidate;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-3-5-10-6-4-7;/h3-6,9H,2H2,1H3;1H |
InChI Key |
HKUOIHRXVLNLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=NC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















